methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18999409
InChI: InChI=1S/C21H34N2O2Si/c1-15(2)26(16(3)4,17(5)6)23-14-12-19-18(11-13-22-21(19)23)9-8-10-20(24)25-7/h11-17H,8-10H2,1-7H3
SMILES:
Molecular Formula: C21H34N2O2Si
Molecular Weight: 374.6 g/mol

methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate

CAS No.:

Cat. No.: VC18999409

Molecular Formula: C21H34N2O2Si

Molecular Weight: 374.6 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate -

Specification

Molecular Formula C21H34N2O2Si
Molecular Weight 374.6 g/mol
IUPAC Name methyl 4-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]butanoate
Standard InChI InChI=1S/C21H34N2O2Si/c1-15(2)26(16(3)4,17(5)6)23-14-12-19-18(11-13-22-21(19)23)9-8-10-20(24)25-7/h11-17H,8-10H2,1-7H3
Standard InChI Key XZDWPBYRPOUMNV-UHFFFAOYSA-N
Canonical SMILES CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)CCCC(=O)OC

Introduction

Structural and Chemical Properties

Core Architecture

The compound features a bicyclic pyrrolo[2,3-b]pyridine scaffold, where a pyrrole ring is fused to a pyridine ring at the 2,3- and b-positions, respectively. The nitrogen-rich structure enables hydrogen bonding and π-π interactions critical for binding biological targets . The TIPS group at the 1-position sterically shields the pyrrole nitrogen, enhancing stability against metabolic degradation . The methyl butanoate side chain at the 4-position introduces hydrophobicity and serves as a handle for further derivatization via ester hydrolysis or amide coupling .

Key Structural Data:

PropertyValueSource
Molecular FormulaC21H34N2O2Si\text{C}_{21}\text{H}_{34}\text{N}_{2}\text{O}_{2}\text{Si}
Molecular Weight374.6 g/mol
IUPAC NameMethyl 4-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-4-yl]butanoate
Canonical SMILESCC(C)Si(C(C)C)N1C=CC2=C(C=CN=C21)CCCC(=O)OC

Physicochemical Characteristics

The TIPS group confers high lipophilicity (LogP4.7\text{LogP} \sim 4.7), as seen in analogs like 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol (LogP = 4.76) . This property enhances membrane permeability but may limit aqueous solubility. The methyl ester group increases metabolic stability compared to free carboxylic acids, making the compound suitable for in vivo studies .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves multi-step sequences starting from halogenated pyridines or pyrroles. For methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate, a plausible route includes:

  • Core Formation: Condensation of 4-chloropyridine with a pyrrole derivative to construct the bicyclic scaffold .

  • TIPS Protection: Reaction with triisopropylsilyl chloride to protect the pyrrole nitrogen .

  • Side Chain Introduction: Suzuki-Miyaura coupling or alkylation to install the butanoate moiety .

A related compound, (E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate, was synthesized via Chan-Lam coupling and saponification , suggesting analogous methods could apply here.

Challenges and Solutions

  • Regioselectivity: Controlling the position of substituents on the pyrrolopyridine core requires careful choice of catalysts and reaction conditions .

  • Steric Hindrance: The bulky TIPS group complicates coupling reactions, necessitating palladium-based catalysts with high tolerance .

Biological Relevance and Applications

Phosphodiesterase 4B (PDE4B) Inhibition

Pyrrolo[2,3-b]pyridines exhibit potent PDE4B inhibition, a target for inflammatory and neurological disorders. Compound 11h (PDE4B IC50_{50} = 0.11 μM) from a related series demonstrated >100-fold selectivity over PDE4D, mitigating side effects like nausea . Structural similarities suggest methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate could serve as a precursor for optimized PDE4B inhibitors .

mTOR Kinase Inhibition

Derivatives like 2-(4-substituted-pyrrolo[2,3-b]pyridin-3-yl)methylene-4-hydroxybenzofuran-3(2H)-ones inhibit mTOR with subnanomolar potency . The TIPS group in methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate may similarly enhance binding to mTOR’s hydrophobic pocket, though empirical validation is needed .

Comparative Analysis with Structural Analogs

CompoundActivity (IC50_{50})Selectivity (PDE4B/PDE4D)Source
11h0.11 μM>100-fold
(E)-isomer (PubChem 71650765)N/AN/A
1-(TIPS)-pyrrolo[2,3-b]pyridin-5-olN/AN/A

Future Directions and Challenges

  • Activity Profiling: In vitro screening against PDE4B, mTOR, and related targets to quantify potency .

  • ADME Optimization: Balancing lipophilicity (TIPS) and solubility (ester) for improved pharmacokinetics .

  • Synthetic Scalability: Developing cost-effective routes for gram-scale production .

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